3-氯-N-羟基-2,2-二甲基丙酰胺

概述

描述

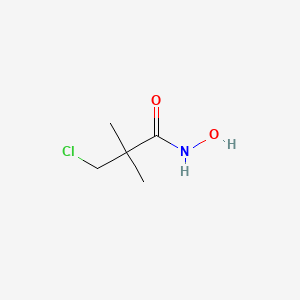

3-chloro-N-hydroxy-2,2-dimethylpropanamide is a chemical compound with the molecular formula C5H10ClNO2 . It is a solid substance .

Synthesis Analysis

The synthesis of 3-chloro-N-hydroxy-2,2-dimethylpropanamide can be achieved by the reaction of hydroxylamine hydrochloride and 3-chloro-2,2-dimethylpropane chloride under the condition of a catalyst . The optimal reaction conditions have been investigated, and the content and yield of the target product were found to be more than 90% and 80% respectively .Molecular Structure Analysis

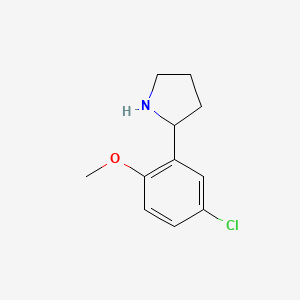

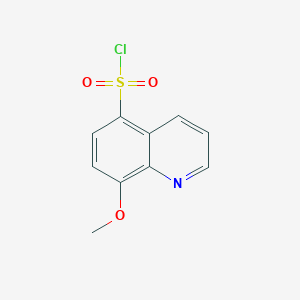

The molecular structure of 3-chloro-N-hydroxy-2,2-dimethylpropanamide consists of a central carbon atom bonded to two methyl groups, a chlorine atom, and a carbonyl group (C=O) which is further bonded to a hydroxylamine group (NHOH) . The molecular weight of the compound is 151.59 g/mol .Physical And Chemical Properties Analysis

3-chloro-N-hydroxy-2,2-dimethylpropanamide is a solid at room temperature . It has a molecular weight of 151.59 g/mol . The compound has a topological polar surface area of 49.3 Ų, suggesting it has some degree of polarity . It has a computed XLogP3-AA value of 0.5, indicating its relative hydrophobicity . The compound has two hydrogen bond donors and two hydrogen bond acceptors .科学研究应用

分光光度分析

- 由L. Shu(2011年)进行的研究描述了使用分光光度法确定3-氯-N-羟基-2,2-二甲基丙酰胺的方法。该方法涉及在特定缓冲溶液中与Fe(III)和化合物形成稳定络合物。这是一种在水溶液中定量这种化合物的简单可靠方法 (Shu, 2011)。

化学合成和晶体结构

- 研究人员杨贵秋和于春瑞(2004年)使用3-氯-N-羟基-2,2-二甲基丙酰胺合成了4,4-二甲基-3-异噁唑烷酮。该过程涉及与氯代季戊酰氯和盐酸羟胺发生反应,产生高纯度产品 (Gui-qiu & Chun-rui, 2004)。

- S. Yalcin等人(2012年)专注于具有3-氯-2,2-二甲基丙酰胺取代基的化合物的晶体结构。该研究揭示了分子如何通过氢键在三维网络中连接在一起 (Yalcin et al., 2012)。

药物发现中的合成

- Aboelmagd等人(2021年)探索了从3-氯-N-羟基-2,2-二甲基丙酰胺衍生的金属配合物的合成,用于抗肿瘤活性。这项研究有助于了解该化合物在开发用于结肠癌治疗的CDK8激酶抑制剂中的潜力 (Aboelmagd et al., 2021)。

抗菌活性

- Bagwell,Moloney和Thompson(2008年)分析了含有3-羟基-2,2-二甲基丙酰胺基团的噁唑霉素及相关化合物的抗生素活性。他们的研究提供了关于这些化合物的抗菌性能及其潜在药用应用的见解 (Bagwell, Moloney, & Thompson, 2008)。

安全和危害

The compound is classified as dangerous, with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled . It may cause genetic defects . Precautionary measures should be taken to avoid exposure, and appropriate exhaust ventilation should be provided where dust is formed .

属性

IUPAC Name |

3-chloro-N-hydroxy-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-5(2,3-6)4(8)7-9/h9H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBXXWMXAMOBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395387 | |

| Record name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-hydroxy-2,2-dimethylpropanamide | |

CAS RN |

81778-06-5 | |

| Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81778-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081778065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-chloro-N-hydroxy-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-N-hydroxy-2,2-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What is the structural characterization of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide?

A: While the provided research papers [, , ] don't explicitly state the molecular formula and weight, they offer insights into its structure. The name itself reveals key structural features: a chlorine atom at the 3rd position, a hydroxylamine group attached to the main chain, and two methyl groups on the second carbon. This information allows for the deduction of its structure and calculation of its molecular formula and weight. Further structural confirmation can be obtained through techniques like NMR, IR, and MS, which are mentioned in the context of its synthesis [].

Q2: How is 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide synthesized, and what are the key considerations for optimization?

A: The synthesis of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide involves reacting hydroxylamine hydrochloride with 3-chloro-2,2-dimethylpropane chloride in the presence of a catalyst []. A critical factor in optimizing this reaction is temperature control. Lower reaction temperatures are crucial to prevent the decomposition of both starting materials, ultimately leading to improved yields of the desired product, reaching up to 91.4% [].

Q3: Are there any analytical methods specifically developed for quantifying 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide?

A: Yes, a spectrophotometric method has been developed for the determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide in aqueous solutions []. This method utilizes the formation of a stable complex between the compound and Fe(III) in the presence of sodium dodecyl sulfonate. The complex exhibits maximum absorption at 490nm, allowing for quantification. This method has a good linear range (2-160 mg/L) and a high molar absorptivity (1.05 x 104 L·mol-1·cm-1), indicating its sensitivity and suitability for analytical purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-nitrobenzoyl)amino]benzoic Acid](/img/structure/B1364505.png)

![4-(2-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364520.png)

![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-methylpiperidin-4-amine](/img/structure/B1364521.png)